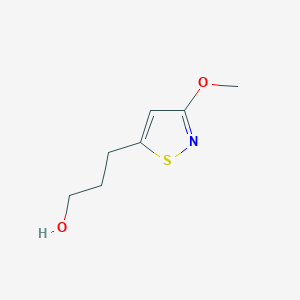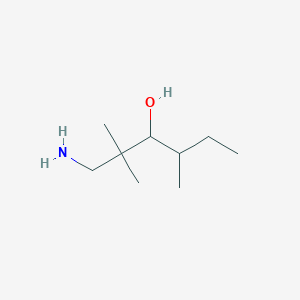![molecular formula C11H10N4 B13224239 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile](/img/structure/B13224239.png)
4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile is a chemical compound with the molecular formula C10H9N3 It is a derivative of benzonitrile, where the amino group is substituted with a 1-methyl-1H-pyrazol-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile typically involves the following steps:
Formation of 1-Methyl-1H-pyrazol-4-amine: This intermediate can be synthesized by reacting 4-chloro-1-methyl-1H-pyrazole with ammonia or an amine source under suitable conditions.
Coupling Reaction: The 1-methyl-1H-pyrazol-4-amine is then coupled with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate and a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Pyrazol-1-yl)benzonitrile: Similar structure but without the methyl group on the pyrazole ring.
1-Methyl-1H-pyrazol-4-amine: The pyrazole derivative used in the synthesis of the target compound.
Uniqueness
4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile is unique due to the presence of both the nitrile and pyrazole functional groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H10N4 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
4-[(1-methylpyrazol-4-yl)amino]benzonitrile |
InChI |
InChI=1S/C11H10N4/c1-15-8-11(7-13-15)14-10-4-2-9(6-12)3-5-10/h2-5,7-8,14H,1H3 |
InChI-Schlüssel |
YBMNHWVGUWQYPL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)NC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13224166.png)
![2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol](/img/structure/B13224173.png)
![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13224176.png)

![3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13224191.png)
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetic acid](/img/structure/B13224203.png)

![3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13224218.png)

![1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate](/img/structure/B13224221.png)
![[1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13224224.png)
